
(r)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the necessary substituents.
Functional Group Introduction: The amino and hydroxyethyl groups are introduced through a series of reactions, such as nitration, reduction, and alkylation.
Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyethyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is investigated for its therapeutic potential. Its structural features make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes and product formulations.
Mecanismo De Acción
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The amino and hydroxyethyl groups facilitate binding to active sites, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride: This compound shares the amino and hydroxyethyl groups but differs in the presence of a nitrile group instead of a methoxy group.
®-4-(1-Amino-2-hydroxyethyl)phenol: Similar in having the amino and hydroxyethyl groups, but with a phenol group instead of a methoxy group.
®-2-(1-Amino-2-hydroxyethyl)benzonitrile: Another similar compound with a nitrile group and different positioning of the functional groups.
Uniqueness
The uniqueness of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol lies in its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13NO4 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
5-[(1R)-1-amino-2-hydroxyethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3/t6-/m0/s1 |
Clave InChI |
XSYVCRXYJCUUQZ-LURJTMIESA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)O)[C@H](CO)N |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




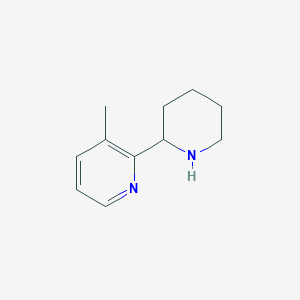
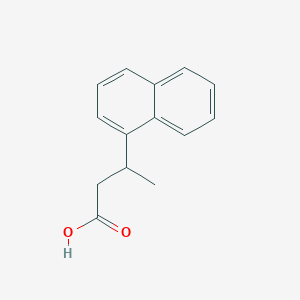

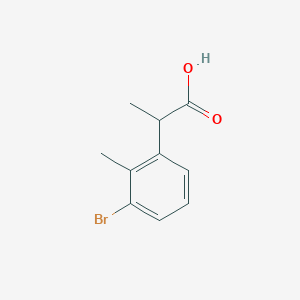
![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)
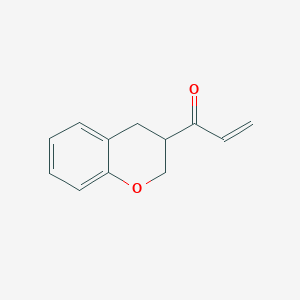

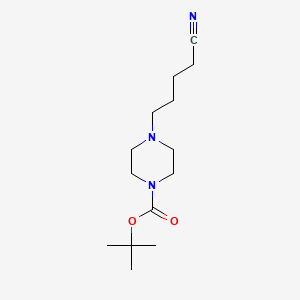
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)

![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)

